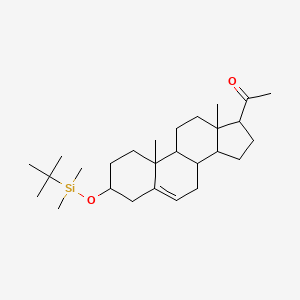

Pregnenolone, 3-dimethyl(t-butyl)silyl ether

Beschreibung

Pregnenolone, 3-dimethyl(t-butyl)silyl ether, is a steroidal silyl enol ether derivative widely utilized in organic synthesis for its regioselectivity and stereochemical control. This compound is derived from pregnenolone acetate, a natural steroid precursor, through silylation of the enol ether moiety. The tert-butyldimethylsilyl (TBDMS) group enhances steric bulk and electronic effects, influencing reaction pathways in catalytic processes such as hydroalkylation, α-arylation, and lactonization . Its applications span pharmaceutical synthesis and material science, leveraging its stability and dynamic covalent properties under specific conditions .

Eigenschaften

IUPAC Name |

1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKPEYPGQAHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Catalyzed Silylation with Imidazole

The most widely reported method involves reacting pregnenolone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole:

Reaction Scheme

Procedure

-

Reagents : Pregnenolone (1.0 equiv), TBDMS-Cl (2.8 equiv), imidazole (0.9 equiv).

-

Solvent : Acetonitrile (CH₃CN) at room temperature.

-

Duration : 17 hours under stirring.

-

Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate gradient).

Key Findings

Catalyst-Free Silylation in DMSO-Hexane Biphasic System

An alternative method eliminates the need for imidazole by employing dimethyl sulfoxide (DMSO) and hexane:

Reaction Scheme

Procedure

-

Reagents : Pregnenolone (1.0 equiv), TBDMS-Cl (1.2 equiv).

-

Solvent : DMSO-hexane biphasic mixture (1:1 v/v).

-

Conditions : Room temperature, 2–4 hours.

-

Workup : Phase separation, hexane extraction, and solvent evaporation.

Key Findings

-

Yield : 85–92% without chromatography.

-

Mechanistic Insight : DMSO acts as a mild base, deprotonating the hydroxyl group to facilitate nucleophilic attack on TBDMS-Cl.

-

Chemoselectivity : Tolerates allylic alcohols and cyclopropane moieties without side reactions.

Comparative Analysis of Methods

Mechanistic Studies

Role of Base in Silylation

Imidazole facilitates silylation by:

-

Deprotonating the C3-hydroxyl group, generating a nucleophilic alkoxide.

-

Scavenging HCl via salt formation (imidazole·HCl), shifting equilibrium toward product.

In the DMSO-hexane system, the polar aprotic solvent DMSO stabilizes the transition state through hydrogen bonding, while hexane provides a non-polar phase for efficient mixing.

Steric and Electronic Effects

The TBDMS group’s tert-butyl moiety creates steric bulk that:

-

Prevents further silylation at other hydroxyl groups (e.g., C17 or C21).

-

Enhances solubility in non-polar solvents, simplifying purification.

Optimization Strategies

Solvent Screening

Temperature Effects

-

Room Temperature : Optimal for both methods; higher temperatures (>40°C) risk desilylation.

-

Low Temperature (0°C) : Slows reaction but improves selectivity for sterically hindered substrates.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial and Laboratory Applications

Large-Scale Synthesis

The imidazole method is preferred for batches >100 g due to:

Analyse Chemischer Reaktionen

Deprotection via Hydrolysis or Fluoride Cleavage

The silyl ether group serves as a protective moiety for the 3β-hydroxyl group of pregnenolone. Its removal is achieved under two primary conditions:

-

Acidic Hydrolysis : Treatment with aqueous acids (e.g., HCl in methanol) cleaves the Si–O bond, regenerating pregnenolone .

-

Fluoride-Induced Cleavage : Tetrabutylammonium fluoride (TBAF) or HF-pyridine selectively removes the silyl group under mild conditions, yielding the free alcohol.

Example :

In the synthesis of radiolabeled pregnenolone derivatives, TBS-pregnenolone was treated with TBAF in THF at 0°C, achieving >95% deprotection efficiency .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1 M HCl/MeOH, 25°C, 2 h | Pregnenolone | 92% | |

| TBAF (1 equiv), THF, 0°C, 1 h | Pregnenolone | 95% |

Silylation Reactions

The introduction of the silyl ether group is typically performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine). This reaction protects the 3β-hydroxyl group, enhancing solubility in nonpolar solvents and stability during subsequent transformations .

Mechanism :

Optimized Protocol :

-

Substrate : Pregnenolone (20 mmol)

-

Reagents : TBDMSCl (1.1 equiv), imidazole (1.0 equiv)

-

Conditions : CHCN, 17 h, 25°C

Photoredox-Mediated Desaturation

TBS-pregnenolone participates in photoredox-catalyzed desaturation reactions, enabling the formation of Δ-diene systems. This process involves:

-

Proton-Coupled Electron Transfer (PCET) : Generation of an alkoxyl radical via Mes–Acr–Me photocatalyst .

-

β-Scission : Cleavage of the C–C bond adjacent to the radical site.

-

Cobalt-Catalyzed Hydrogen Evolution : Final desaturation with H elimination .

Example :

Under blue-light irradiation, TBS-pregnenolone derivatives undergo regioselective desaturation to yield Δ-dienes in 74–84% yields .

Oxidative Cross-Coupling

TBS-pregnenolone’s silyl ether group facilitates oxidative coupling with alcohols or amines in the presence of iodine (I). This reaction constructs C–O or C–N bonds at the α-position of the ketone .

Representative Reaction :

| Coupling Partner | Product | Yield | Reference |

|---|---|---|---|

| 2-Bromoethanol | Bromoethoxy Derivative | 76% | |

| 2-(Trimethylsilyl)ethanol | Silyl Ether-Ketone Hybrid | 67% |

Wissenschaftliche Forschungsanwendungen

Chemical Stability and Synthetic Utility

The silyl ether protects the hydroxyl group at position 3 of pregnenolone, allowing for selective reactions in synthetic pathways involving steroid compounds. This stability is particularly beneficial when reaction conditions may be harsh or require prolonged exposure. The compound's molecular formula is C₁₉H₃₈O₂Si, with a molecular weight of approximately 430.74 g/mol.

Table 1: Comparison of Pregnenolone Derivatives

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pregnenolone | C₂₁H₃₀O₂ | Precursor to all steroid hormones |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | Important androgen precursor |

| 17-Hydroxyprogesterone | C₂₁H₃₀O₃ | Key intermediate in cortisol synthesis |

| Testosterone | C₂₁H₃₀O₂ | Primary male sex hormone |

| Estradiol | C₁₈H₂₄O₂ | Major estrogen hormone |

Biological Applications

Pregnenolone, 3-dimethyl(t-butyl)silyl ether has been explored for its potential therapeutic applications, particularly in the fields of endocrinology and oncology. Its role as a precursor to various steroid hormones positions it as a candidate for research into hormone replacement therapies and cancer treatments.

Case Study: Hormonal Effects on Cancer Growth

Research has demonstrated that derivatives like pregnenolone can influence tumor growth in xenograft models. For instance, studies involving T47D human cancer cells have shown that certain silyl ether derivatives can inhibit tumor growth effectively, indicating their potential as therapeutic agents in cancer treatment .

Polymer Chemistry Applications

The compound also finds utility in polymer chemistry. Bifunctional silyl ethers like Pregnenolone, 3-dimethyl(t-butyl)silyl ether are used to create copolymers with tunable degradation properties. These materials can be engineered for specific applications in biomaterials and controlled release systems.

Table 2: Properties of Bifunctional Silyl Ether Copolymers

| Property | Description |

|---|---|

| Degradation Rate | Tunable over several orders-of-magnitude |

| Biocompatibility | Suitable for medical applications |

| Architecture | Can form linear, bottlebrush, or branched structures |

Wirkmechanismus

The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the biosynthesis of various steroid hormones. It undergoes enzymatic transformations to produce active steroidal compounds that exert their effects through binding to specific receptors and modulating gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Silyl Enol Ethers

Reactivity and Stereoselectivity

Pregnenolone-derived silyl enol ethers exhibit distinct reactivity compared to simpler or structurally divergent analogs:

Key Insights :

- The TBDMS group in pregnenolone derivatives prevents undesired hydroalkylation at the steroid’s ring B double bond, unlike less sterically shielded silyl ethers .

- Stereochemical outcomes (e.g., 87:13 R/S ratio) are governed by the Felkin–Ahn model for 1-alkoxy-substituted radicals, contrasting with estrone derivatives, where axial methyl groups dictate selectivity .

Stability and Deprotection Behavior

Post-reaction deprotection of silyl ethers reveals structural dependencies:

Key Insights :

- Lactonization in pregnenolone derivatives is unique to their steroid backbone, whereas estrone analogs form stable esters due to conformational rigidity .

- The TBDMS group’s bulk delays silyl ether cleavage compared to smaller silyl groups (e.g., TMS), aligning with slower diffusion kinetics observed in micellar systems .

Electronic and Steric Effects

Comparative studies highlight electronic modulation by silyl groups:

Key Insights :

- The TBDMS group balances steric protection and catalytic compatibility, enabling high-yield α-arylation (76% for pregnenolone derivative 13) without compromising silyl ether integrity .

- Super silyl enol ethers (e.g., TMS) exhibit accelerated exchange rates in dynamic covalent networks but lack the thermal robustness of TBDMS analogs .

Biologische Aktivität

Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a steroid hormone that serves as a precursor to various other steroids, including progesterone and cortisol. The introduction of the dimethyl(t-butyl)silyl group enhances the compound's stability and solubility, making it a subject of interest in biological research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Synthesis

The synthesis of pregnenolone derivatives typically involves several steps, including protection of hydroxyl groups and selective alkylation. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl functionalities during synthesis. The process often involves:

- Protection of Hydroxyl Groups : TBDMS chloride is reacted with pregnenolone to form the silyl ether.

- Alkylation : The protected compound undergoes alkylation using various reagents.

- Deprotection : The TBDMS group can be removed under acidic conditions to yield the free hydroxyl group.

This synthetic pathway allows for the selective modification of pregnenolone while maintaining its core steroid structure .

Pregnenolone and its derivatives are known to exhibit various biological activities, primarily through their role in steroidogenesis and neurosteroid activity. Research indicates that:

- Neuroprotective Effects : Pregnenolone has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It promotes neuronal survival and may enhance cognitive function by modulating neurotransmitter systems .

- Anti-inflammatory Properties : Some studies suggest that pregnenolone can reduce inflammation in various models, potentially offering therapeutic benefits in conditions like multiple sclerosis and other autoimmune diseases .

- Hormonal Regulation : As a precursor to other steroids, pregnenolone plays a crucial role in hormonal balance and regulation within the body.

Case Studies and Research Findings

- Neurodegenerative Disorders : A clinical study involving patients with Alzheimer's disease indicated that pregnenolone supplementation improved cognitive function and reduced symptoms associated with the disease. This was attributed to its role in enhancing synaptic plasticity .

- Anxiety and Stress Response : In animal models, pregnenolone has demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic signaling pathways .

- Inflammation Models : In vitro studies have shown that pregnenolone can inhibit pro-inflammatory cytokines in cultured immune cells, indicating its potential as an anti-inflammatory agent .

Data Tables

| Study | Condition | Findings |

|---|---|---|

| Selleri et al., 2023 | C6 Glioma Cells | Increased pregnenolone synthesis with certain ligands (DPA-714) |

| Clinical Trial (2020) | Alzheimer's Disease | Improved cognitive scores with pregnenolone supplementation |

| Animal Study (2019) | Anxiety Models | Reduced anxiety-like behavior following pregnenolone treatment |

Q & A

Q. How do I select appropriate silyl ether protecting groups for hydroxyl groups in pregnenolone derivatives?

The choice depends on steric hindrance, reaction conditions, and compatibility with other functional groups. For sterically hindered alcohols like the 3-OH in pregnenolone, bulky silyl groups (e.g., t-butyldimethylsilyl, TBDMS) are preferred due to their stability under acidic/basic conditions and selective deprotection . Use silyl chlorides (e.g., TBDMSCl) with imidazole as a base in anhydrous DMF or THF to form the ether. Avoid migration by controlling reaction temperature and proximity to other silyl-protected groups .

Q. What are the standard protocols for forming and cleaving 3-dimethyl(t-butyl)silyl ethers in steroid chemistry?

- Formation : React pregnenolone with t-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (1.2–2.0 equiv) in DMF or THF at 0–25°C for 4–24 hours. Monitor completion via TLC or NMR .

- Deprotection : Use tetrabutylammonium fluoride (TBAF, 1.0–3.0 equiv) in THF at room temperature for 2–16 hours. For selective deprotection in multi-silyl systems, adjust solvent polarity (e.g., THF/water) or use milder acids (e.g., AcOH/H2O) .

Q. How can I analyze the efficiency of silyl ether protection in complex molecules using spectroscopic methods?

- NMR : Look for upfield shifts in the protected hydroxyl’s proton (disappearance of OH signal) and new Si-CH3 signals (~0.1–0.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks corresponding to the added silyl group mass (e.g., +114 Da for TBDMS).

- Gas Chromatography : Silyl ethers increase volatility, enabling GC analysis of otherwise non-volatile alcohols .

Advanced Research Questions

Q. How do silyl ethers contribute to stereoselective synthesis in organocatalytic systems?

Silyl ethers (e.g., in diarylprolinol silyl ether catalysts) enhance enantioselectivity by stabilizing transition states via steric shielding and non-covalent interactions. For example, in aldol reactions, the bulky silyl group directs substrate orientation, enabling HOMO/LUMO activation pathways and remote stereocontrol . In BiCl3-catalyzed propargylations, silyl enol ethers improve diastereoselectivity by modulating electrophilicity .

Q. What strategies address contradictory data in silyl ether-mediated reactions under varying solvent conditions?

Contradictions often arise from solvent-dependent ion pairing or dynamic bond behavior. For example:

- In Pauson-Khand reactions, polar solvents (e.g., THF) may destabilize silyl ether intermediates, leading to decomposition .

- In vinyl ether polymerizations, toluene promotes isotactic placements, while polar solvents favor syndiotactic structures due to counterion dissociation . Mitigate these issues by pre-screening solvents for compatibility with silyl ether stability and optimizing reaction times/temperatures.

Q. How can I design dynamic covalent polymers using silyl ether linkages without compromising thermal stability?

Incorporate silyl ethers with neighboring amino groups to accelerate bond exchange rates (up to 10³× faster) while retaining thermal robustness. For example:

- Synthesize PDMS-based elastomers cross-linked via silyl ethers. These materials exhibit stress relaxation above 120°C (topology freezing temperature) and maintain integrity up to 300°C .

- Balance malleability and stability by tuning the silyl ether density and using bulky substituents (e.g., t-butyl) to hinder premature degradation.

Methodological Considerations

- Troubleshooting Deprotection Failures : If TBAF fails to cleave silyl ethers, check for steric hindrance or neighboring group participation. Alternative methods include HF-pyridine (caution: highly toxic) or acidic ion-exchange resins .

- Dynamic Material Characterization : Use rheology to measure topology freezing temperatures and stress relaxation kinetics. Pair with TGA to confirm thermal stability up to 250–300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.